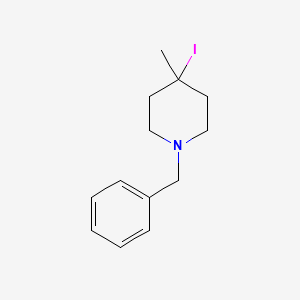
4-(5-Bromopyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-3-pyridinyl)benzenamine is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-pyridinyl)benzenamine typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 3-pyridinylbenzenamine using bromine or a bromine-containing reagent under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 4-(5-Bromo-3-pyridinyl)benzenamine may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-pyridinyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-pyridinylbenzenamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 3-pyridinylbenzenamine.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
4-(5-Bromo-3-pyridinyl)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 4-(5-Bromo-3-pyridinyl)benzenamine exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. Additionally, the aromatic rings facilitate π-π interactions, enhancing the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(3-Pyridinyl)benzenamine: Lacks the bromine atom, resulting in different reactivity and binding properties.
4-(5-Chloro-3-pyridinyl)benzenamine: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
4-(5-Fluoro-3-pyridinyl)benzenamine:
Uniqueness
4-(5-Bromo-3-pyridinyl)benzenamine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity in substitution reactions and influences its interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-(5-bromopyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9BrN2/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H,13H2 |
InChI Key |
ZROLVUVFGZZASE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


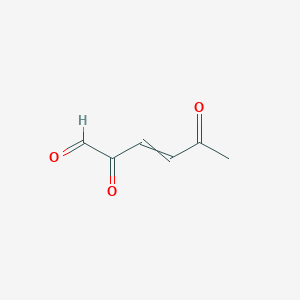
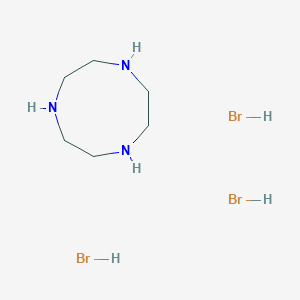

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)

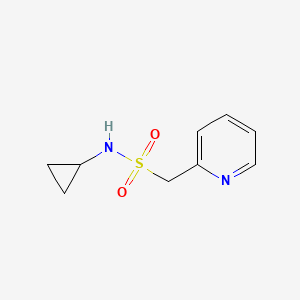
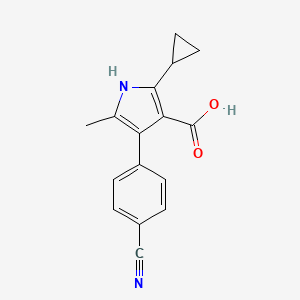

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
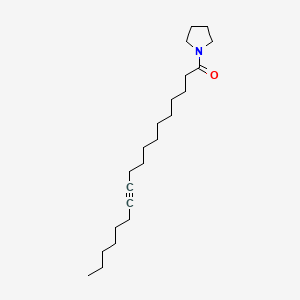
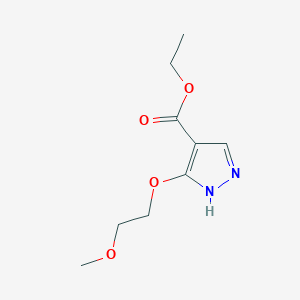
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)
